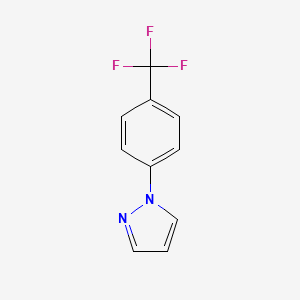

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

Description

Structure

2D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIQISUWMZRLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459076 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207797-05-5 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole: A Technical Guide

Introduction

1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. Accurate characterization of this molecule is paramount for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide will provide a detailed analysis of the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structure of this compound consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the N1 position with a 4-(trifluoromethyl)phenyl group. This substitution pattern dictates the electronic environment of the protons and carbons in both the pyrazole and phenyl rings, which is reflected in their respective spectroscopic data.

Figure 2. General workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyrazole ring and the four protons on the phenyl ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 |

| H-5 | ~ 7.6 - 7.8 | d | ~ 2.0 - 3.0 |

| H-4 | ~ 6.4 - 6.6 | t | ~ 2.0 - 2.5 |

| H-2', H-6' | ~ 7.7 - 7.9 | d | ~ 8.0 - 9.0 |

| H-3', H-5' | ~ 7.6 - 7.8 | d | ~ 8.0 - 9.0 |

Interpretation:

-

Pyrazole Protons: The protons on the pyrazole ring (H-3, H-4, and H-5) will appear in the aromatic region. H-3 and H-5 are expected to be doublets due to coupling with H-4, while H-4 will be a triplet (or more accurately, a doublet of doublets) from coupling to both H-3 and H-5. The electron-withdrawing nature of the adjacent nitrogen atoms will deshield these protons, causing them to resonate at a relatively downfield chemical shift.

-

Phenyl Protons: The protons on the 4-(trifluoromethyl)phenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing trifluoromethyl group will deshield the ortho protons (H-2', H-6') more than the meta protons (H-3', H-5'), leading to a downfield shift for the H-2'/H-6' doublet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in coupled spectrum) |

| C-3 | ~ 140 - 142 | d |

| C-5 | ~ 130 - 132 | d |

| C-4 | ~ 107 - 109 | d |

| C-1' | ~ 141 - 143 | s |

| C-2', C-6' | ~ 120 - 122 | d |

| C-3', C-5' | ~ 126 - 128 (q, J ≈ 3-4 Hz) | d |

| C-4' | ~ 128 - 130 (q, J ≈ 30-35 Hz) | s |

| -CF₃ | ~ 123 - 125 (q, J ≈ 270-275 Hz) | q |

Interpretation:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) will be in the aromatic region. C-3 and C-5, being directly attached to nitrogen atoms, will be more deshielded than C-4.

-

Phenyl Carbons: The carbons of the phenyl ring will show distinct signals. The ipso-carbon (C-1') attached to the pyrazole ring and the carbon bearing the trifluoromethyl group (C-4') will appear as singlets in the proton-decoupled spectrum. The ortho (C-2', C-6') and meta (C-3', C-5') carbons will appear as doublets.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The carbons of the phenyl ring will also exhibit smaller couplings to the fluorine atoms (nJCF), which may be observable as quartets with smaller coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

-

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching (pyrazole and phenyl) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching (pyrazole and phenyl) |

| 1320 - 1330 | Strong | C-F stretching (symmetric) of -CF₃ |

| 1100 - 1180 | Strong | C-F stretching (asymmetric) of -CF₃ |

| 800 - 850 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Interpretation:

-

Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in aromatic systems.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ range are due to the stretching vibrations of the carbon-carbon double bonds within the pyrazole and phenyl rings.

-

C-F Stretching: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. [1]* para-Disubstitution: A strong band in the 800-850 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Impact (EI) ionization is a common technique for the analysis of relatively small, thermally stable organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 3. Simplified workflow of Electron Impact Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₁₀H₇F₃N₂) is 212.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212.

Key Predicted Fragments:

| m/z | Proposed Fragment | Loss from M⁺ |

| 212 | [C₁₀H₇F₃N₂]⁺ | Molecular Ion |

| 145 | [C₇H₄F₃]⁺ | Loss of C₃H₃N₂ (pyrazole) |

| 117 | [C₇H₄N]⁺ | Loss of CF₃ and HCN |

| 91 | [C₆H₅N]⁺ | Loss of CF₃ and C₂H₂N |

Interpretation:

The fragmentation of this compound under electron impact is likely to involve the cleavage of the bond between the pyrazole and phenyl rings. A common fragmentation pathway for N-aryl heterocycles is the loss of the heterocyclic ring as a neutral species, leading to the formation of the aryl cation. In this case, the loss of the pyrazole radical would result in the [C₇H₄F₃]⁺ ion at m/z 145. Further fragmentation of the molecule could involve the loss of the trifluoromethyl radical followed by rearrangements and loss of small neutral molecules like HCN from the pyrazole ring.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established spectroscopic principles and comparison with structurally related compounds, offers a valuable resource for the identification and characterization of this molecule. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectroscopic data. Researchers and scientists working with this and similar compounds can utilize this guide to aid in their synthetic and analytical endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

physical and chemical properties of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties and Applications of the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole Scaffold

Foreword: A Note on the Core Scaffold

This guide focuses on the core chemical entity, This compound . It is critical for the reader to understand that while this specific, unsubstituted molecule serves as a foundational structure, much of the publicly available, detailed experimental data pertains to its close derivatives. This is common in medicinal chemistry, where a core scaffold is functionalized to modulate its properties. Therefore, this whitepaper adopts a dual approach: it defines the fundamental characteristics of the parent scaffold and draws upon data from key substituted analogs to provide a comprehensive, practical understanding for researchers. This methodology reflects the real-world process of drug discovery, where understanding the behavior of a core pharmacophore and the influence of its substituents is paramount.

Introduction: The Strategic Importance of the 1-Arylpyrazole Moiety in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and versatile substitution patterns make it a cornerstone for designing bioactive molecules.[2][3] When coupled with a 4-(trifluoromethyl)phenyl group at the N1 position, its utility is significantly enhanced. The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but imparts profoundly different and highly desirable properties.[4] It dramatically increases metabolic stability by blocking oxidative pathways and enhances lipophilicity, which can improve membrane permeability and target binding affinity.[5] This combination of a stable heterocyclic core and a metabolically robust, lipophilic substituent makes the this compound scaffold a frequent feature in the development of novel therapeutics and advanced agrochemicals.[4][6][7]

Core Physicochemical and Structural Characteristics

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 1049010-92-5 | C₁₀H₆F₄N₂ | 230.16 | 60.2 - 61.1 | Not Specified |

| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Not Available | C₁₈H₁₁F₃N₂O | 328.29 | 154 - 156 | Golden-brown crystals |

| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-84-0 | C₁₂H₉F₃N₂O₂ | 270.21 | 149 - 157 | White amorphous powder |

| 4-(Trifluoromethyl)-1H-pyrazole (for comparison) | 52222-73-8 | C₄H₃F₃N₂ | 136.08 | 73 - 78 | Solid |

Data compiled from sources[4][8][9][10].

The pyrazole ring itself is aromatic and planar.[2] The phenyl ring at the N1 position will be angled relative to the pyrazole ring. The strong electron-withdrawing nature of the -CF₃ group influences the electronic properties of the entire molecule, impacting its reactivity and intermolecular interactions.

Spectroscopic Profile: The Analytical Fingerprint

Characterization of the this compound scaffold relies on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures based on data from well-characterized derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule.

-

¹H NMR:

-

Pyrazole Ring Protons: The protons on the pyrazole ring will appear as distinct signals in the aromatic region. Their chemical shifts and coupling constants are diagnostic of their positions (C3, C4, C5).

-

Phenyl Ring Protons: The 4-substituted phenyl ring will typically exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region, integrating to 2H each.

-

-

¹³C NMR:

-

Pyrazole Ring Carbons: The chemical shifts of the carbons in the pyrazole ring confirm its heterocyclic nature.

-

Phenyl Ring Carbons: The carbons of the phenyl ring will be observable, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling (¹JCF).[4] The ipso-carbon and ortho-carbons will also show smaller couplings (²JCF, ³JCF).[4]

-

Trifluoromethyl Carbon: The -CF₃ carbon itself will appear as a quartet with a large coupling constant (¹JCF typically > 270 Hz), providing unambiguous evidence of its presence.[4]

-

-

¹⁹F NMR:

-

A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.[4] Its chemical shift is characteristic of an aromatic trifluoromethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For a derivative like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, characteristic absorption bands would include:

-

~1708 cm⁻¹: A strong absorption corresponding to the C=O stretch.[4]

-

~1321 cm⁻¹: A strong, characteristic absorption for the Ar-CF₃ stretching vibration.[4]

-

1500-1600 cm⁻¹: Bands associated with C=C and C=N stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak corresponding to the mass of the molecule.

-

Fragmentation: A characteristic fragmentation pattern involves the loss of the trifluoromethyl radical (•CF₃), resulting in a significant [M - 69]⁺ peak.[4] Further fragmentation of the pyrazole and phenyl rings will also be observed.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The most common and robust method for synthesizing 1-arylpyrazoles is the acid-catalyzed condensation and subsequent cyclization of a 1,3-dicarbonyl compound (or its equivalent) with an arylhydrazine.[4][11] In this case, the key starting material is 4-(trifluoromethyl)phenylhydrazine .

Caption: General workflow for the synthesis of 1-arylpyrazole derivatives.

Chemical Reactivity

The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[2] It can undergo electrophilic aromatic substitution, with the C4 position being the most common site for reactions like halogenation and nitration.[2] The electron-withdrawing nature of the N-phenyl-CF₃ substituent deactivates the pyrazole ring to some extent compared to unsubstituted pyrazole.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a validated pharmacophore present in molecules with a wide range of biological activities.

-

Pharmaceutical Development: Derivatives have been investigated as potent anti-inflammatory, analgesic, and antibacterial agents.[6][12][13] The scaffold's ability to effectively modulate biological pathways makes it a valuable starting point for drug discovery programs.[13] 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives have shown potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]

-

Agrochemicals: The stability and bioactivity of this class of compounds make them suitable for use in advanced crop protection products.[8][13] They are utilized in the formulation of environmentally conscious pesticides, where improved efficacy and selectivity are desired.[13]

-

Materials Science: The chemical resistance and durability conferred by the fluorinated groups make these compounds of interest in the development of advanced polymers and coatings.[13]

Key Experimental Protocols

The following protocols are presented as a guide for the synthesis and characterization of a representative derivative, based on established methodologies.[4]

Protocol: Synthesis of a this compound Derivative

This protocol describes a microwave-assisted, acid-catalyzed condensation.

Objective: To synthesize a functionalized this compound.

Materials:

-

4-(Trifluoromethyl)phenylhydrazine (1.0 mmol)

-

1,3-Dicarbonyl compound (e.g., 2-acetyl-1,3-indanedione) (1.0 mmol)

-

Ethanol (12 mL)

-

Concentrated Sulfuric Acid (1 drop)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: Charge a 30 mL microwave vial with a magnetic stirrer, ethanol (12 mL), the 1,3-dicarbonyl compound (1.0 mmol), and 4-(trifluoromethyl)phenylhydrazine (1.0 mmol).

-

Catalysis: While stirring, add one drop of concentrated sulfuric acid to the mixture.

-

Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture for 1 hour at 80 °C. Rationale: Microwave heating provides rapid and uniform energy transfer, often reducing reaction times and improving yields compared to conventional heating.

-

Workup - Neutralization: After cooling, evaporate the solvent under reduced pressure. Neutralize the solid residue with 15 mL of saturated Na₂CO₃ solution. Rationale: The acid catalyst must be neutralized to prevent unwanted side reactions during extraction.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 5 mL). Combine the organic layers. Rationale: The product is more soluble in the organic solvent, allowing for its separation from aqueous-soluble impurities and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product mixture by column chromatography (e.g., tandem radial chromatography with a 10–30% ethyl acetate/hexane gradient). Rationale: Chromatography is essential to separate the desired product from unreacted starting materials and any isomeric byproducts, ensuring high purity.

-

Characterization: Analyze the purified fractions using NMR, IR, and MS to confirm the structure and purity of the final compound.

Protocol: Analytical Characterization Workflow

This workflow outlines the steps for confirming the identity of the synthesized compound.

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Conclusion

The this compound scaffold is a powerful and versatile building block in modern chemical research. Its unique combination of a stable aromatic heterocyclic core and the advantageous properties imparted by the trifluoromethyl group ensures its continued relevance. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for leveraging its full potential in the design of next-generation molecules.

References

- Vulcanchem. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole.

- Chem-Impex. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

- Lam, L., Park, S., & Sloop, J. Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H).

- MySkinRecipes. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole.

- ChemicalBook. 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole.

- Chem-Impex. 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3.

- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.

- Nayak, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Nayak, S. K., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

- Sigma-Aldrich. 4-(Trifluoromethyl)-1H-pyrazole 95%.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole CAS#: 1049010-92-5 [m.chemicalbook.com]

- 10. 4-(Trifluoromethyl)-1H-pyrazole 95 52222-73-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]

- 13. chemimpex.com [chemimpex.com]

Introduction: The Trifluoromethylphenyl Pyrazole Scaffold - A Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Biological Activities of Trifluoromethylphenyl Pyrazole Compounds

The trifluoromethylphenyl pyrazole scaffold represents a cornerstone in contemporary medicinal chemistry and agrochemical design. This "privileged structure" combines the unique properties of two key moieties: the pyrazole ring and the trifluoromethyl group. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile and metabolically stable core, capable of engaging in various non-covalent interactions with biological targets.[1][2][3] The addition of a trifluoromethyl (CF₃) group to the phenyl ring significantly enhances crucial physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after feature in drug design.[2][3][4][5] This guide provides a detailed exploration of the diverse and potent biological activities exhibited by this class of compounds, delving into their mechanisms of action, the experimental workflows used to characterize them, and their impact on various fields of research and development.

Insecticidal Activity: Potent Neurotransmission Blockade

One of the most commercially significant applications of trifluoromethylphenyl pyrazole compounds is in pest control. These molecules function as highly effective, broad-spectrum insecticides, with fipronil being the archetypal example.[6][7]

Mechanism of Action

Trifluoromethylphenyl pyrazole insecticides, such as fipronil, exert their toxic effects by disrupting the central nervous system of insects.[7][8] Their primary mode of action is the non-competitive antagonism of ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and, in insects, glutamate-gated chloride (GluCl) channels.[8][9][10][11]

In a resting state, the neurotransmitter GABA binds to its receptor, opening the chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining an inhibitory tone in the central nervous system. Fipronil binds to a site within the channel pore, effectively blocking the passage of chloride ions.[9][10] This blockade prevents the inhibitory signal, leading to uncontrolled neuronal firing, hyperexcitation of the insect's nervous system, paralysis, and eventual death.[9][10][12] The selectivity of these insecticides stems from their significantly higher binding affinity for insect GABA receptors compared to mammalian receptors; furthermore, GluCl channels are absent in mammals, providing an additional layer of specificity.[8][10]

Quantitative Data: Fipronil Activity

The potency of fipronil and its metabolites is often quantified by their half-maximal inhibitory concentration (IC₅₀) in receptor binding assays.

| Compound | Target | Species | IC₅₀ (nM) | Reference |

| Fipronil | [³H]EBOB Binding | Housefly Head | 2 - 20 | [13] |

| Fipronil | [³H]EBOB Binding | Mouse Brain | 1700 - 10100 | [13] |

| Fipronil | Mammalian GABA-A Receptor | Rat DRG | ~1000 | [12] |

| Fipronil | Insect Chloride Channels | - | < 100 | [12] |

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity for the GABA-A receptor using a radiolabeled ligand.

Objective: To quantify the inhibition of a radioligand (e.g., [³H]muscimol) binding to GABA-A receptors in rat brain membranes by a test compound.

Materials:

-

Test Compound: Trifluoromethylphenyl pyrazole derivative.

-

Radioligand: [³H]muscimol.

-

Non-specific binding control: 10 mM GABA.

-

Tissue: Rat brain membranes (prepared as described below).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, liquid scintillation counter.

Methodology:

-

Membrane Preparation: [14]

-

Homogenize whole rat brains in 20 mL/g of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in ice-cold deionized water, and homogenize again.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold Binding Buffer and centrifuge again. Repeat this wash step twice.

-

Finally, resuspend the pellet in Binding Buffer, determine protein concentration, and store at -70°C.

-

-

-

Thaw the prepared membranes and wash twice with Binding Buffer by centrifugation.

-

Set up the assay in a 96-well plate with triplicate wells for each condition:

-

Total Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + Binding Buffer.

-

Non-specific Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + 10 mM GABA.

-

Test Compound: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + varying concentrations of the test compound.

-

-

Bring the final volume in each well to 1 mL with Binding Buffer.

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Anti-inflammatory Activity: Selective COX-2 Inhibition

The trifluoromethylphenyl pyrazole scaffold is also central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The flagship compound, Celecoxib, is a diaryl-substituted pyrazole renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17]

Mechanism of Action

Celecoxib's anti-inflammatory, analgesic, and antipyretic effects are derived from its ability to block prostaglandin synthesis.[16][18] It achieves this by selectively inhibiting COX-2. The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins that mediate pain and inflammation.[18][19]

-

COX-1 is constitutively expressed in most tissues and plays a protective role, such as maintaining the gastric lining.[20]

-

COX-2 is typically absent in most tissues but is induced at sites of inflammation.[17][20]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic pocket near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[17][18] This selective inhibition reduces the production of inflammatory prostaglandins at the site of injury while sparing the protective functions of COX-1, thereby minimizing gastrointestinal risks.[20]

Quantitative Data: Celecoxib Selectivity

Celecoxib's selectivity for COX-2 over COX-1 is a key therapeutic feature.

| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 15 | ~375 | [17] (Implied ratio) |

| Celecoxib | COX-2 | 0.04 | ~375 | [17] (Implied ratio) |

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a high-throughput method to screen for COX-2 inhibitors.

Objective: To measure the inhibition of human recombinant COX-2 activity by a test compound through the fluorometric detection of prostaglandin G₂, the initial product of the COX reaction.

Materials:

-

Test Compound: Trifluoromethylphenyl pyrazole derivative (e.g., Celecoxib as a positive control).

-

Enzyme: Human Recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Reagents: COX Assay Buffer, COX Probe (fluorometric), COX Cofactor.

-

Equipment: 96-well white opaque plate, fluorescence plate reader (Ex/Em = 535/587 nm).

Methodology: [21]

-

Reagent Preparation:

-

Reconstitute the lyophilized COX-2 enzyme with sterile water and keep on ice.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

-

Prepare a 10X working solution of the test inhibitor in COX Assay Buffer (the final DMSO concentration should not exceed 1%).

-

Prepare the Arachidonic Acid/NaOH solution as per the protocol.

-

-

Assay Procedure:

-

Set up the assay in a 96-well white opaque plate:

-

Enzyme Control (100% Activity): 10 µL Assay Buffer.

-

Inhibitor Control: 10 µL of 10X Celecoxib solution.

-

Test Sample: 10 µL of 10X test inhibitor solution.

-

-

Add 80 µL of the Reaction Mix to all wells.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, recording data every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

-

Plot the percent inhibition against the log concentration of the test inhibitor to determine the IC₅₀ value.

-

Anticancer Activity: A Multi-Targeted Approach

The trifluoromethylphenyl pyrazole scaffold is a prominent feature in the development of novel anticancer agents.[22][23] These compounds exhibit remarkable cytotoxic effects against a wide range of cancer cell lines by targeting multiple dysregulated cellular pathways.[1][24]

Mechanism of Action

Unlike the highly specific targets in insecticidal and anti-inflammatory applications, the anticancer activity of this scaffold is often pleiotropic. Key mechanisms include:

-

Protein Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[25][26][27] Dysregulation of kinases is a hallmark of cancer. Targeted kinases include:

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, the formation of new blood vessels required for tumor growth.[24]

-

JAK/STAT Pathway: Inhibition of Janus Kinases (JAKs) blocks the Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine-mediated cell survival and proliferation.[28][29]

-

CDKs: Inhibition of Cyclin-Dependent Kinases (e.g., CDK2) disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.[23][29]

-

EGFR: Inhibition of Epidermal Growth Factor Receptor can halt signaling that drives cell proliferation.[24]

-

-

Induction of Apoptosis: Many compounds induce programmed cell death (apoptosis) by activating pro-apoptotic molecules like caspases or inhibiting anti-apoptotic proteins.[1][19]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the proliferation of cancer cells at various phases (e.g., G1/S).[1][19]

Quantitative Data: Antiproliferative Activity

The anticancer potential is measured by the concentration required to inhibit cell growth by 50% (GI₅₀) or cause 50% cell death (IC₅₀).

| Compound | Cancer Cell Line | Activity | Value (µM) | Target/Reference |

| Compound 25 | HT29 (Colon) | IC₅₀ | 3.17 | VEGFR-2[24] |

| Compound 43 | MCF7 (Breast) | IC₅₀ | 0.25 | PI3 Kinase[24] |

| Compound 5a | HL-60 (Leukemia) | GI₅₀ | 1.36 | [30] |

| Compound 5c | RPMI-8226 (Leukemia) | GI₅₀ | 0.27 | [30] |

| Compound 10 | K562 (Leukemia) | IC₅₀ | 0.27 | Bcr-Abl[25] |

Experimental Protocol: Western Blot Analysis for Kinase Pathway Inhibition

This workflow assesses a compound's ability to inhibit a specific kinase pathway by measuring the phosphorylation of a downstream target.

Objective: To determine if a pyrazole kinase inhibitor reduces the phosphorylation of a key downstream protein (e.g., STAT3 for JAK inhibitors, Rb for CDK inhibitors) in a cancer cell line.

Materials:

-

Test Compound: Pyrazole-based kinase inhibitor.

-

Cell Line: Relevant cancer cell line (e.g., HCT116).

-

Reagents: Cell culture medium, DMSO, ice-cold PBS, lysis buffer with protease/phosphatase inhibitors.

-

Antibodies: Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) and secondary HRP-conjugated antibody.

-

Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, chemiluminescence imager.

Methodology: [29]

-

Cell Treatment:

-

Seed cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a specified time (e.g., 6 hours). Include a vehicle (DMSO) control.

-

-

Protein Extraction:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software.

-

A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity of the inhibitor.

-

Other Notable Biological Activities

The versatility of the trifluoromethylphenyl pyrazole scaffold extends to other important biological domains.

-

Herbicidal Activity: Certain derivatives function as potent herbicides. For example, pyrasulfotole is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, disrupting a key enzyme in carotenoid biosynthesis.[31] Other compounds inhibit phytoene desaturase, another critical enzyme in the same pathway, leading to the "bleaching" of weeds due to the lack of protective carotenoids.[32]

-

Antibacterial Activity: Recent research has highlighted the potential of trifluoromethylphenyl pyrazole derivatives as antibacterial agents, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][33] The proposed mechanism involves disruption of the bacterial cell membrane, representing a novel approach to combatting antibiotic resistance.[33]

Conclusion

The trifluoromethylphenyl pyrazole core is a demonstrably "privileged" scaffold that has given rise to a remarkable diversity of biologically active compounds. Its utility spans from crop protection to human therapeutics, addressing critical needs in agriculture and medicine. The well-understood mechanisms of action—from the precise blockade of insect GABA receptors by fipronil to the selective inhibition of the COX-2 enzyme by celecoxib and the multi-pronged assault on cancer pathways—underscore the power of rational chemical design. As research continues to uncover new targets and refine the structure-activity relationships of this versatile scaffold, trifluoromethylphenyl pyrazole derivatives are poised to remain at the forefront of innovation in drug discovery and development for years to come.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

- Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. [Link]

- Celecoxib - Wikipedia. [Link]

- Fipronil Technical Fact Sheet - National Pesticide Inform

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]

- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. [Link]

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

- Fipronil - Wikipedia. [Link]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- What is the mechanism of Celecoxib?

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchG

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

- Recent Progress in Anticancer Agents Incorpor

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

- GABA - PDSP. [Link]

- Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Deriv

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. [Link]

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. [Link]

- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings - ResearchG

- Action of phenylpyrazole insecticides at the GABA-g

- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PubMed Central. [Link]

- Characterization of GABA Receptors - PMC - PubMed Central. [Link]

- Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed. [Link]

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. [Link]

- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

- Representative examples of trifluoromethyl phenyl-containing approved drugs.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

- (PDF) Efficacy of novel phenyl pyrazole insecticide fipronil 80 WG on flea bettle, Scelodonta strigicollis (Motschulsky)

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)

- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]

- Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity - U.

- Phenylpyrazole insecticides - Wikipedia. [Link]

- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC - NIH. [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV

- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. [Link]

- Biochemistry and binding assay a, FSEC of GABAA receptor with and...

- Synthesis and herbicidal activity of novel N-(2,2,2)

- Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem - NIH. [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 8. Fipronil - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Fipronil Technical Fact Sheet [npic.orst.edu]

- 11. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 12. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. news-medical.net [news-medical.net]

- 19. ClinPGx [clinpgx.org]

- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 21. assaygenie.com [assaygenie.com]

- 22. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1-Aryl-3-(trifluoromethyl)pyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

The this compound moiety is a privileged structural motif in modern medicinal chemistry and agrochemical development.[1] Its prevalence stems from the unique combination of the pyrazole core, a versatile heterocyclic system known for a wide range of biological activities, and the trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a crucial bioisostere for a methyl group but possesses significantly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.

Prominent examples of pharmaceuticals built upon this scaffold include the COX-2 inhibitor Celecoxib, the anticancer agent SC-560, and Berotralstat, a plasma kallikrein inhibitor for treating hereditary angioedema.[1] Given its importance, the development of efficient, regioselective, and scalable synthetic routes to access this compound and its derivatives is of paramount interest to researchers in drug discovery and process development. This guide provides a detailed review of the core synthetic strategies, explaining the causality behind experimental choices and presenting validated protocols from the peer-reviewed literature.

Core Synthetic Strategy 1: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

The Knorr pyrazole synthesis is the most classical and widely utilized method for constructing the pyrazole ring.[2] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative—in this case, (4-(trifluoromethyl)phenyl)hydrazine.[3][4]

Causality and Mechanistic Insight

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups.[4][5] Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3]

A critical consideration in the Knorr synthesis, especially when using unsymmetrical 1,3-diketones, is regioselectivity.[3] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH).[3][6] For instance, in the reaction of (4-(trifluoromethyl)phenyl)hydrazine with a 2-(trifluoromethyl)-1,3-diketone, the sterically smaller -NH₂ group of the hydrazine is more nucleophilic than the substituted -NHPh group, directing the regiochemical outcome.[6][7]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Acid-Catalyzed Synthesis from 2-Acetyl-1,3-indanedione

This protocol describes the synthesis of a fused-ring system, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, which illustrates the core principles of the Knorr condensation.[8][9]

Materials:

-

2-Acetyl-1,3-indanedione

-

4-(Trifluoromethyl)phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-1,3-indanedione (1.0 mmol) and 4-(trifluoromethyl)phenylhydrazine (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer. In a reported synthesis, this specific isomer was obtained in 24% yield.[8]

Core Synthetic Strategy 2: [3+2] Cycloaddition of In Situ Generated Nitrile Imines

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocyclic rings.[10][11] For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkyne surrogate.[1][12] This approach often offers excellent regioselectivity and can be performed under mild conditions.

Causality and Mechanistic Insight

The key intermediate, a nitrile imine derived from a (4-(trifluoromethyl)phenyl)hydrazonoyl halide, is generated in situ by dehydrohalogenation with a base (e.g., triethylamine). This transient, highly reactive species is immediately trapped by a suitable dipolarophile. The use of mercaptoacetaldehyde as an acetylene surrogate has been reported in an efficient one-pot protocol.[1][12] This method proceeds through a (3+3)-annulation, followed by a cascade of dehydration and ring contraction to yield the final 4,5-unsubstituted pyrazole product.[1] This strategy avoids the direct handling of potentially unstable or gaseous alkynes.

Caption: One-pot workflow for pyrazole synthesis via cycloaddition.

Experimental Protocol: One-Pot Synthesis from a Hydrazonoyl Bromide

This protocol is adapted from a reported one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles.[12]

Materials:

-

Trifluoromethylated hydrazonoyl bromide (e.g., bearing the 4-(trifluoromethyl)phenyl group on the nitrogen) (1.0 mmol)

-

Mercaptoacetaldehyde dimer (0.55 mmol)

-

Triethylamine (Et₃N) (10.0 mmol)

-

p-Toluenesulfonyl chloride (p-TsCl) (1.5 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To a solution of the hydrazonoyl bromide (1.0 mmol) and mercaptoacetaldehyde dimer (0.55 mmol) in the chosen solvent (12 mL), add triethylamine (10.0 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Prepare a solution of p-TsCl (1.5 mmol) in the same solvent (4 mL). Add this solution dropwise to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature. For less reactive substrates, refluxing in DCE for 2 hours may be necessary.[1]

-

After the reaction is complete (monitored by TLC), perform an aqueous work-up. Quench the reaction with water, extract the product with DCM, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the target pyrazole. This method is reported to provide high yields (e.g., 93% on a gram scale for the parent phenyl derivative).[12]

Core Synthetic Strategy 3: Cyclocondensation of Chalcones

Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[6][13][14] This two-step sequence involves the initial cyclocondensation reaction with a hydrazine, followed by an oxidation step.

Causality and Mechanistic Insight

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular condensation between the remaining nitrogen and the carbonyl carbon, leading to the formation of a five-membered pyrazoline ring after dehydration.[15] The resulting pyrazoline is a non-aromatic intermediate. Aromatization to the stable pyrazole ring requires an oxidation step to introduce the second double bond. Various oxidizing agents can be employed, or in some cases, air oxidation can suffice under the right conditions.

Caption: General pathway for pyrazole synthesis from chalcones.

Experimental Protocol: Synthesis from an Adamantyl Chalcone

This protocol is based on a general procedure for synthesizing pyrazole-based adamantyl compounds from chalcones.[14]

Materials:

-

Appropriate chalcone precursor (0.75 mmol)

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (0.75 mmol)

-

Sodium acetate (0.15 mmol)

-

Aqueous acetic acid (e.g., 2:1 HOAc/H₂O)

Procedure:

-

Combine the chalcone, (4-(trifluoromethyl)phenyl)hydrazine hydrochloride, and sodium acetate in an aqueous acetic acid solution (6 mL).

-

Stir the mixture and heat at 80°C. The original protocol suggests 48 hours, but reaction time should be optimized and monitored by TLC.[14]

-

After the reaction is complete, pour the mixture into crushed ice to precipitate the product.

-

If an intermediate pyrazoline is formed and oxidation is required, an additional oxidation step would be necessary. However, under these conditions, direct formation of the pyrazole can occur.

-

Collect the precipitate by filtration, wash with water, and purify as needed, typically by recrystallization from ethanol or column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Advantages | Key Limitations | Regioselectivity |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazine | Readily available starting materials, well-established.[3][16] | Potential for regioisomeric mixtures with unsymmetrical diketones.[3][17] | Variable; depends on substrate and conditions. |

| [3+2] Cycloaddition | Hydrazonoyl Halides, Alkynes | High regioselectivity, mild conditions, good functional group tolerance.[1][17] | Requires synthesis of hydrazonoyl halide precursor. | Generally excellent.[17] |

| Chalcone Route | Chalcones, Hydrazine | Utilizes readily accessible chalcone precursors.[13] | Often a two-step process (cyclization then oxidation), may require harsh oxidizing agents.[6] | Good; defined by chalcone structure. |

| Microwave-Assisted | Various | Drastically reduced reaction times, often improved yields.[18][19] | Requires specialized microwave reactor equipment.[20] | Method-dependent. |

| One-Pot Reactions | Various | High operational simplicity and efficiency, reduced waste.[1][21] | Optimization can be complex; requires compatible reagents and conditions. | Generally designed for high selectivity. |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several robust and reliable strategies. The classical Knorr synthesis remains a workhorse, particularly when symmetrical 1,3-dicarbonyls are available or when regioselectivity is not a concern. For applications demanding high regiochemical purity, [3+2] cycloaddition reactions, especially modern one-pot variations, offer a superior and elegant solution with broad substrate scope.[1][17] The route via chalcones provides another valuable pathway, leveraging the extensive chemistry of α,β-unsaturated ketones.

For researchers focused on efficiency and green chemistry principles, the exploration of microwave-assisted protocols and multicomponent reactions is highly recommended.[19][21] The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials. The continued innovation in one-pot procedures and catalytic systems promises to further streamline access to this vital heterocyclic scaffold, fueling future discoveries in medicine and agriculture.

References

- Guzik, P., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central.

- Zheng, Y., et al. (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. ACS Publications.

- Guzik, P., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications.

- Bahule, B.B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. SciSpace.

- (n.d.). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.

- (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. ResearchGate.

- (n.d.). 1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. ACS Publications.

- Bonacorso, H.G., et al. (2017). Sequential one-pot, three-step synthesis of 4-(5-(trifluoromethyl) -1H-pyrazol-4-yl)-1H-1,2,3-triazoles. ResearchGate.

- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

- (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.

- (n.d.). Paal-Knorr synthesis of N-substituted pyrroles 3a–k.. ResearchGate.

- (n.d.). One-Pot Synthesis of Trifluoromethyl-Containing. Amanote Research.

- (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.

- (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.

- (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. [Source not provided].

- (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH.

- (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.

- (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through.... ResearchGate.

- (n.d.). Pyrrole synthesis. Organic Chemistry Portal.

- (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.

- (n.d.). Large‐scale synthesis of 1H‐pyrazole.. ResearchGate.

- (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.

- (n.d.). Paal–Knorr synthesis. Wikipedia.

- (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.

- (n.d.). Knorr pyrazole synthesis. ResearchGate.

- (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Source not provided].

- (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.

- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC.

- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.

- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications.

- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate.

- (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.

- (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications.

- (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.

- (n.d.). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. International Journal of Environmental Sciences.

- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.

- (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

- (n.d.). Microwave-assisted synthesis of new pyrazole derivatives bearing the 1,2,3-triazole scaffold as potential antimicrobial agents. Semantic Scholar.

- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate.

- (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.

- (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

Sources

- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. youtube.com [youtube.com]

- 21. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]

solubility of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in common organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Fluorinated Heterocycles

For researchers and professionals in drug development and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of successful formulation, synthesis, and application. The compound this compound stands as a significant scaffold, with the trifluoromethyl (-CF3) group imparting unique electronic properties, metabolic stability, and lipophilicity.[1][2] However, these same attributes can present challenges in selecting appropriate solvent systems for reactions, purification, and formulation.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond simple data recitation to explore the underlying physicochemical principles and provide robust, field-proven protocols. Our objective is to empower the researcher with the knowledge to not only measure but also intelligently predict and manipulate the solubility of this and similar fluorinated compounds.

Physicochemical Profile: The Blueprint for Solubility Behavior

Before any experimental work, a thorough analysis of the compound's intrinsic properties provides critical insights into its expected solubility. The structure of this compound, featuring an aromatic pyrazole core linked to a trifluoromethyl-substituted phenyl ring, dictates its interactions with various solvents.

-

Molecular Structure and Polarity : The molecule possesses a pyrazole ring, which is a polar heterocycle, and a trifluoromethylphenyl group. The potent electron-withdrawing nature of the -CF3 group and the nitrogen atoms in the pyrazole ring create distinct regions of electron density, resulting in a significant dipole moment.

-

Lipophilicity (LogP) : The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule.[2] For similar structures, computational models predict a logP (octanol-water partition coefficient) in the range of 2.0 to 3.5, suggesting a preference for less polar, organic environments over aqueous media.[1][3][4]

-

Hydrogen Bonding Capacity : The pyrazole ring contains a nitrogen atom capable of acting as a hydrogen bond acceptor. The absence of a hydrogen bond donor on the pyrazole ring (as it is substituted) means the molecule primarily interacts with protic solvents as an acceptor.

-

Crystalline Structure and Melting Point : As a solid, the energy required to overcome the crystal lattice forces is a key determinant of solubility. A higher melting point often correlates with lower solubility, as more energy is needed to break apart the solid-state structure. The melting point for related pyrazole derivatives can range widely, but the rigidity of the bi-aryl ring system suggests a stable crystal lattice.[5]

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a quantitative framework, we turn to Hansen Solubility Parameters (HSP). This model is predicated on the principle that "like dissolves like" and deconstructs the total cohesive energy of a substance into three components.[6][7]

-

δD (Dispersion) : Energy from van der Waals forces.

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is straightforward: the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[8]

The distance (Ra) in Hansen space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

While the precise HSP values for this compound are not published, we can infer its likely position in Hansen space. Given its structure, we would anticipate moderate δD and δP values and a low-to-moderate δH value. By testing its solubility in a range of solvents with known HSPs (see Table 1), one can experimentally determine the HSP sphere for the compound, providing powerful predictive capabilities for its solubility in untested solvents and solvent blends.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from publicly available HSP datasets.[9]

Experimental Protocol: The Isothermal Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of the Solid : Add an excess amount of this compound to a series of glass vials. "Excess" is critical; there must be undissolved solid visible at the end of the equilibration period to ensure saturation. A starting point of ~10 mg of solid per 1 mL of solvent is typically sufficient.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard, though preliminary kinetic studies can determine the minimum time required.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid contamination of the saturated solution.

-

Sample Extraction and Filtration : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.

-

Quantification : Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the solute. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for quantification.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a clear and concise format to allow for easy comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Qualitative Assessment |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

(Note: This table is a template for presenting results. The values are to be filled in from experimental data.)

From this data, a clear solubility profile emerges. High solubility in solvents like THF, Dichloromethane, and Acetone would be expected, given their polarity and dispersion characteristics. Lower solubility in highly non-polar solvents like Hexane and highly protic solvents like Methanol (where the compound can only act as a hydrogen bond acceptor) would also be anticipated. This data can then be used to refine the estimated HSP of the compound, creating a powerful in-house predictive tool.

Conclusion